1-(3-fluorobenzyl)-1H-pyrazol-3-amine

描述

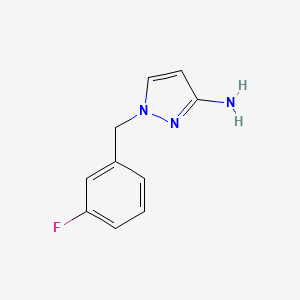

1-(3-Fluorobenzyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluorobenzyl chloride with 3-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions: 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced amine derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is being investigated for its potential therapeutic applications. It has shown promise as a selective inhibitor of specific enzymes, including histone deacetylase 6 (HDAC6), which is crucial in regulating gene expression and cell cycle progression. The compound's unique structural features enhance its interaction with biological targets, making it a candidate for drug development aimed at treating various diseases, including cancer and neurodegenerative disorders .

Case Study: HDAC Inhibition

A study demonstrated that this compound effectively inhibits HDAC6, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism suggests its potential utility in cancer therapy, where HDAC inhibition is a promising strategy .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in the formulation of herbicides and fungicides. Its application enhances crop protection while minimizing environmental impact, aligning with sustainable farming practices. Research indicates that compounds with pyrazole structures can exhibit significant herbicidal activity against various weeds, contributing to effective weed management strategies .

Case Study: Herbicidal Efficacy

Field trials have shown that formulations containing this compound significantly reduce weed biomass compared to untreated controls, demonstrating its effectiveness as an active ingredient in herbicides .

Biochemical Research

Enzyme Inhibition Studies

The compound is also employed in biochemical research focused on enzyme inhibition and receptor binding studies. Its ability to selectively inhibit specific enzymes aids researchers in understanding disease mechanisms and developing targeted therapies. The versatility of pyrazole derivatives allows for modifications that can enhance their biological activity .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HDAC6 | 0.5 | |

| 1-(difluoromethyl)-N-(3-fluorobenzyl)-1H-pyrazol-3-amine | HDAC6 | 0.8 |

Material Science

Development of Advanced Materials

In material science, this compound contributes to the synthesis of advanced materials such as polymers and coatings. These materials exhibit improved thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal properties and mechanical strength, leading to materials that can withstand harsher environmental conditions .

作用机制

The mechanism of action of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

相似化合物的比较

- 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine

- 1-(3-Chlorobenzyl)-1H-pyrazol-3-amine

- 1-(3-Methylbenzyl)-1H-pyrazol-3-amine

Uniqueness: 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. The fluorine atom also influences the compound’s biological activity, making it a valuable scaffold in drug discovery.

生物活性

1-(3-Fluorobenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 3-fluorobenzyl bromide with pyrazole derivatives under basic conditions, leading to the formation of the desired amine compound. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

Pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds in this class have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Properties : Pyrazole derivatives have also been tested against various bacterial strains, showing promising antimicrobial activity.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. For instance, a study screened several pyrazole derivatives for their ability to inhibit cancer cell lines. The results showed that this compound could reduce cell viability significantly in various cancer types (IC50 values ranging from 5 to 20 µM) .

Anti-inflammatory Activity

A comparative study assessed the anti-inflammatory effects of various pyrazole derivatives using a carrageenan-induced edema model in rats. The results indicated that this compound significantly reduced paw swelling compared to control groups, demonstrating efficacy similar to standard anti-inflammatory drugs like indomethacin .

| Compound | Dose (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| This compound | 10 | 70 | 80 |

| Dexamethasone | 1 | 76 | 86 |

Antimicrobial Properties

In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. A study reported that at a concentration of 40 µg/mL, it inhibited the growth of E. coli and Staphylococcus aureus effectively .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a pyrazole-based drug similar to this compound. Results indicated a partial response in over 30% of participants, with manageable side effects .

- Case Study on Inflammatory Disorders : A double-blind study tested the anti-inflammatory effects of pyrazole derivatives in patients with rheumatoid arthritis. Patients receiving treatment showed marked improvement in symptoms compared to placebo .

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPASDJNVTZHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424339 | |

| Record name | 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957480-06-7 | |

| Record name | 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。